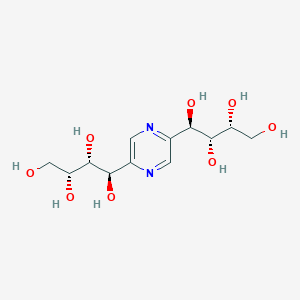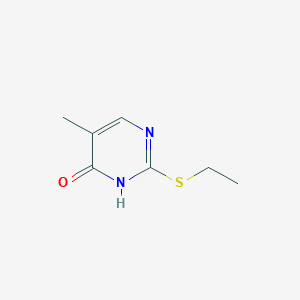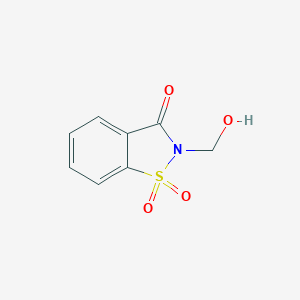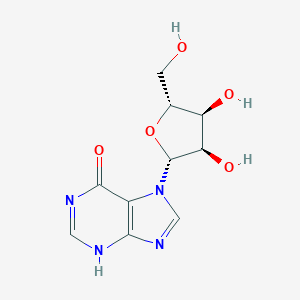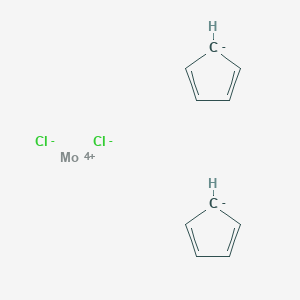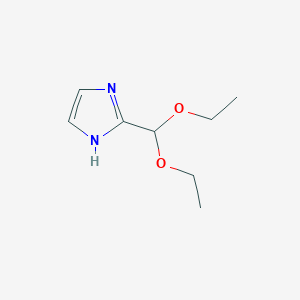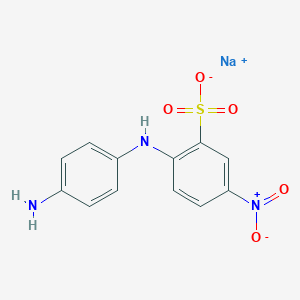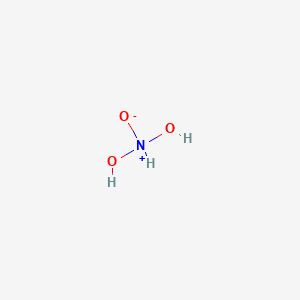
Azonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azonic acid is a chemical compound that is widely used in scientific research for its ability to inhibit the activity of certain enzymes. It is a potent inhibitor of the enzyme carbonic anhydrase, which is found in many different tissues in the body. This enzyme plays an important role in regulating the pH of various bodily fluids, and its inhibition can have a range of effects on physiological processes.
Aplicaciones Científicas De Investigación
Dermal Application Performance : Azonic acid, specifically in the form of azelaic acid, is utilized in dermatology for treating skin conditions like acne and rosacea. A study explored the development of azelaic acid nanocrystal suspensions, aiming to enhance its solubility, dissolution rate, and dermal bioavailability. These nanocrystals were used in hydrogels for effective skin layer penetration, showcasing their potential in topical treatments (Tomić et al., 2019).
Decoloration of Dyes : Azonic dyes, particularly in wastewater, pose environmental challenges due to their color and difficulty in removal. Research on the decoloration of these dyes through photo-assisted oxidation revealed insights into their biodegradation, highlighting azonic acid's role in environmental remediation efforts (Chun, 2005).
Biodegradation of Azo Dyes : A study investigated the biodegradation of sulfonated azo dyes, exploring how certain microorganisms can break these dyes down into simpler compounds. This research offers valuable insights into the potential of azonic acid derivatives in wastewater treatment and pollution reduction (Paszczynski et al., 1992).
Staphylococcus Aureus Research : In medical microbiology, azonic acid derivatives like azo dyes have been studied for their interaction with bacteria like Staphylococcus aureus. This research provides insights into potential new antibiotics or treatment methods for drug-resistant infections (Suzuki et al., 2012).
Ion Uptake in Plant Physiology : Azonic acid has been used in plant physiology studies to understand ion uptake and release in plants. This research contributes to a deeper understanding of plant biology and potential agricultural applications (Pitman et al., 1977).
Skin Penetration Enhancer : In pharmaceutical studies, azonic acid derivatives have been investigated as skin penetration enhancers, potentially improving the efficacy of topical treatments (Quan & Maibach, 1994).
Skin Rejuvenation Treatments : Research on salicylic acid and azonic acid derivatives for skin rejuvenation highlights the cosmetic applications of these compounds. They have been found to enhance skin treatments, demonstrating their significance in dermatology (Zhao et al., 2016).
Treatment of Inflammatory Skin Diseases : Azelaic acid's role in treating inflammatory skin diseases such as acne and rosacea, and its potential effect on skin texture improvement, has been a subject of study, illustrating its therapeutic importance (Briganti et al., 2013).
Azo Dyes in Wastewater Treatment : The anaerobic/aerobic treatment of azo dyes in wastewater demonstrates the role of azonic acid in environmental science. These studies contribute to our understanding of how to effectively treat and remove harmful dyes from water sources (Seshadri et al., 1994).
Propiedades
Número CAS |
12507-77-6 |
|---|---|
Nombre del producto |
Azonic acid |
Fórmula molecular |
HNO3 |
Peso molecular |
65.029 g/mol |
Nombre IUPAC |
azonic acid |
InChI |
InChI=1S/H3NO3/c2-1(3)4/h1-3H |
Clave InChI |
GRYLNZFGIOXLOG-UHFFFAOYSA-N |
Impurezas |
LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON |
SMILES |
[NH+](O)(O)[O-] |
SMILES canónico |
[NH+](O)(O)[O-] |
Punto de ebullición |
181 °F at 760 mm Hg (NIOSH, 2016) 83 °C 121 °C 181°F |
Color/Form |
Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid Colorless, yellow, or red fuming liquid. Concentrated nitric acid is a colorless to yellow liquid. Forms white, monoclinic crystals |
Densidad |
1.5129 g/cu cm at 20 °C Relative density (water = 1): 1.4 1.50 (77°F): 1.50 |
melting_point |
-44 °F (NIOSH, 2016) -41.6 °C -44°F |
Otros números CAS |
7697-37-2 68412-17-9 10361-80-5 |
Descripción física |
Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials. Liquid COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] |
Pictogramas |
Oxidizer; Corrosive |
Solubilidad |
Miscible (NIOSH, 2016) Very soluble in water Miscible with water Solubility in water at 20 °C: miscible Miscible |
Sinónimos |
Acid, Nitric Nitric Acid |
Densidad de vapor |
2-3 (est) (Air = 1) Relative vapor density (air = 1): 2.2 |
Presión de vapor |
48 mm Hg (NIOSH, 2016) 63.1 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 6.4 48 mmHg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



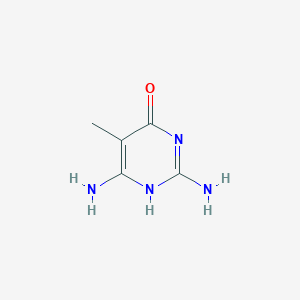
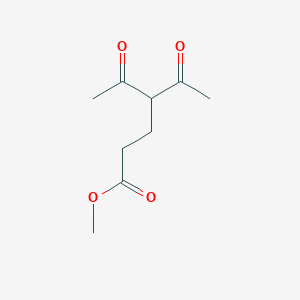
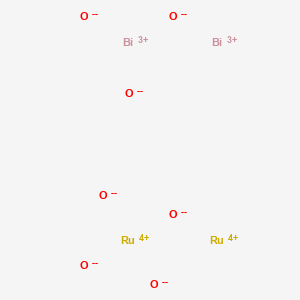

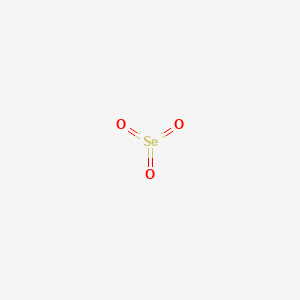
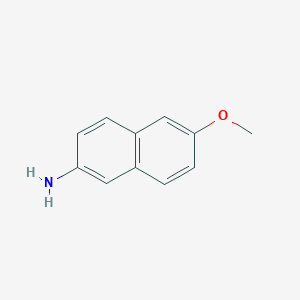
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
